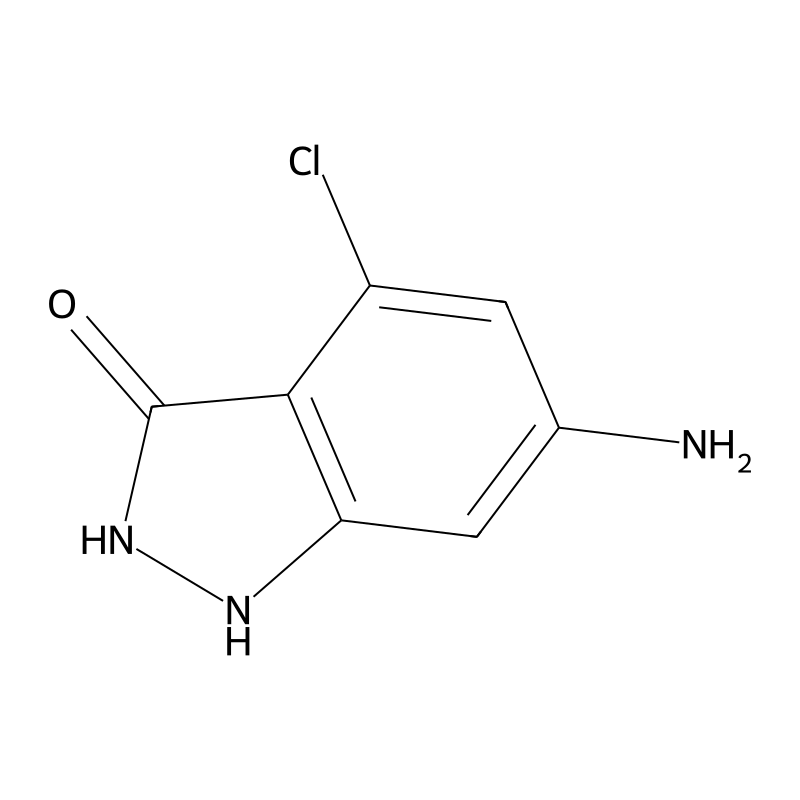

6-Amino-4-chloro-1H-indazol-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Amino-4-chloro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by its unique structure which includes an amino group and a chlorine atom attached to the indazole ring. This compound is notable for its diverse biological activities and potential therapeutic applications, making it a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of 149.15 g/mol .

Types of Reactions

6-Amino-4-chloro-1H-indazol-3-ol can undergo various chemical transformations, including:

- Oxidation: This reaction can yield corresponding oxides, often using agents like potassium permanganate or hydrogen peroxide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or through catalytic hydrogenation.

- Substitution: The chlorine atom can be replaced with other functional groups via nucleophilic substitution reactions under basic conditions.

Major Products

The specific products formed from these reactions depend on the reagents and conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with varied functional groups.

Research indicates that 6-Amino-4-chloro-1H-indazol-3-ol exhibits significant biological activities, including:

- Anticancer Properties: It has been studied for its potential to inhibit cancer cell proliferation.

- Antimicrobial Activity: The compound shows promise against various bacterial and fungal strains.

- Enzyme Inhibition: It may inhibit specific enzymes or receptors, contributing to its therapeutic effects .

The synthesis of 6-Amino-4-chloro-1H-indazol-3-ol typically involves cyclization reactions. A common method includes:

- Starting Materials: The reaction begins with 2-chloro-3-nitroaniline.

- Cyclization: This precursor is treated with hydrazine hydrate in the presence of a base, followed by heating to promote cyclization.

- Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to achieve the desired purity .

In industrial settings, continuous flow reactors may be used to enhance yield and consistency.

6-Amino-4-chloro-1H-indazol-3-ol finds applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals.

- Organic Synthesis: The compound is utilized in creating more complex organic molecules due to its reactive functional groups.

- Research

The interaction studies of 6-Amino-4-chloro-1H-indazol-3-ol focus on its binding affinities and inhibitory effects on specific molecular targets. These studies reveal insights into its mechanism of action, which may involve enzyme inhibition or receptor modulation. Understanding these interactions is crucial for evaluating its therapeutic potential .

Several compounds share structural similarities with 6-Amino-4-chloro-1H-indazol-3-ol, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Chloro-1H-indazol-6-amino | Chlorine at position 4, amino at 6 | Antimicrobial, anticancer properties |

| 5-Amino-2-chloroindazole | Amino group at position 5 | Antiviral activities |

| 7-Bromo-4-chloroindazole | Bromine at position 7 | Potential anticancer activity |

Uniqueness of 6-Amino-4-chloro-1H-indazol-3-ol

This compound is unique due to its specific combination of functional groups that confer distinct biological activities not fully replicated in other similar compounds. Its dual role as both a potential therapeutic agent and an intermediate in organic synthesis underscores its significance in research and industry .